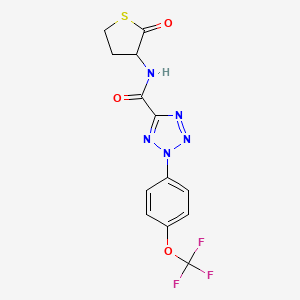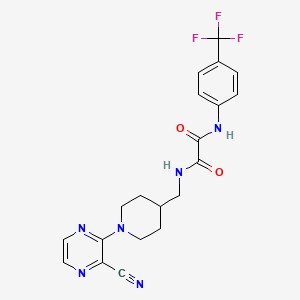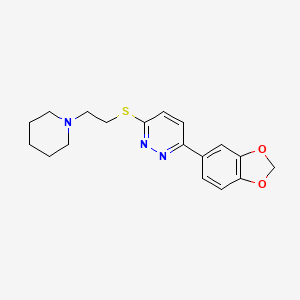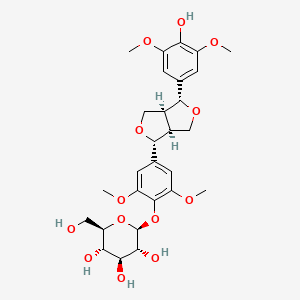
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10F3N5O3S and its molecular weight is 373.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is involved in the synthesis of complex organic compounds, demonstrating its utility in medicinal chemistry and organic synthesis. For example, compounds with similar structures have been synthesized through various reactions, such as condensing thiophene-2-carboxamide derivatives with sodium azide in Tetrahydrofuran, showing the versatility of these compounds in creating bioactive molecules with potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Docking Studies
Compounds structurally related to this compound have been evaluated for their antimicrobial activity, providing insights into their potential as therapeutic agents. Research has shown that specific modifications to the tetrahydrothiophene and tetrazole moieties can yield compounds with significant biological activity, including interactions with neuronal NMDA receptors, which could have implications in neurological disorders (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018).
Photo-Physical Characteristics
The study of photo-physical properties of related compounds, such as excited state intra-molecular proton transfer pathways, has been explored, indicating the potential for these compounds in optical and electronic applications. The fluorescence characteristics and thermal stability up to 200°C of compounds with similar structural features underline their suitability for high-performance materials in technology sectors (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Anticancer Activity
Further research into structurally similar compounds has highlighted their potential in anticancer activity, with studies showing that certain derivatives exhibit significant efficacy against various cancer cell lines. This underlines the importance of these compounds in developing new therapeutic agents for cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Electrochromic Properties
Investigations into the electrochromic properties of related compounds have been conducted, revealing their potential for use in smart materials and electronic display technologies. The ability to undergo color changes upon electrochemical oxidation positions these compounds as promising candidates for advanced material applications (Hsiao, Wang, Lin, Guo, Kung, Leu, & Lee, 2013).
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O3S/c14-13(15,16)24-8-3-1-7(2-4-8)21-19-10(18-20-21)11(22)17-9-5-6-25-12(9)23/h1-4,9H,5-6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKCCNFUKBVIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2430451.png)
![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)
![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2430454.png)

![7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2430456.png)


![N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2430461.png)
![N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2430462.png)
![N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430463.png)

![N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430468.png)

